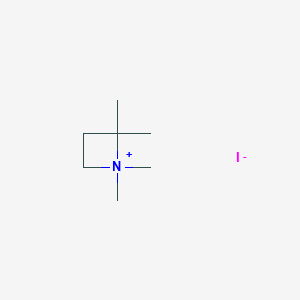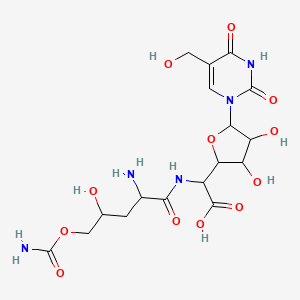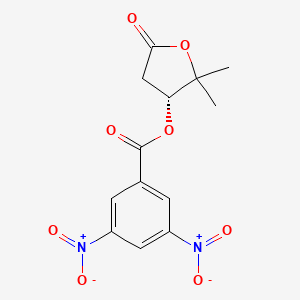
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate is a chemical compound with a complex structure that includes a dinitrobenzoate group and a dimethyl-oxooxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (3R)-2,2-dimethyl-5-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrobenzoate group can participate in electron transfer reactions, while the oxolan ring may interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical properties.
(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 2,4-dinitrobenzoate: Has nitro groups in different positions, affecting its reactivity and interactions.
Uniqueness
The presence of two nitro groups in (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate makes it unique compared to similar compounds. These nitro groups can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.
Properties
CAS No. |
21860-28-6 |
|---|---|
Molecular Formula |
C13H12N2O8 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
[(3R)-2,2-dimethyl-5-oxooxolan-3-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O8/c1-13(2)10(6-11(16)23-13)22-12(17)7-3-8(14(18)19)5-9(4-7)15(20)21/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
InChI Key |
GNQWNFLFBCGZCG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1([C@@H](CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


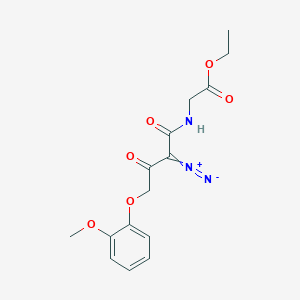

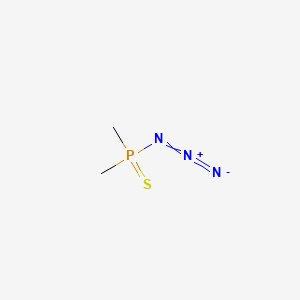
![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
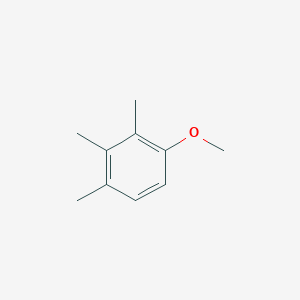

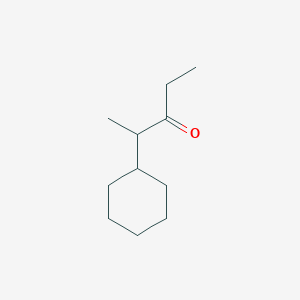
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)



